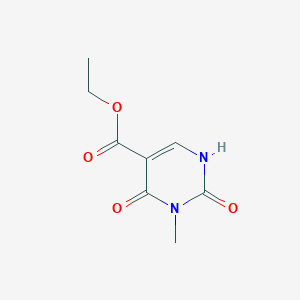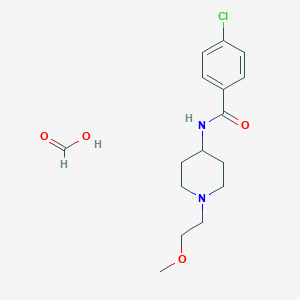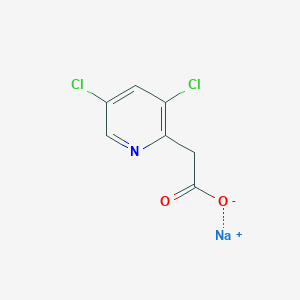
3,4,5,6-tetrachloro-N'-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide is a synthetic organic compound characterized by its multiple chlorine substitutions and a carbohydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide typically involves multiple steps:
Chlorination of Pyridine: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the 3, 4, 5, and 6 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Carbohydrazide: The tetrachloropyridine is then reacted with hydrazine hydrate to form the carbohydrazide derivative.
Acylation: The final step involves the acylation of the carbohydrazide with 5-chloro-2-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The carbohydrazide group can participate in redox reactions. For instance, it can be oxidized to form corresponding azides or reduced to form amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbohydrazide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azides or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Breakdown products including pyridine derivatives and benzoyl hydrazides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,4,5,6-tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial or anticancer agent. The presence of multiple chlorine atoms and the carbohydrazide group can enhance its biological activity by interacting with various biomolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors. Its stability and reactivity make it suitable for incorporation into polymers and coatings.
Mecanismo De Acción
The mechanism by which 3,4,5,6-tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide exerts its effects involves interactions with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. The chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentachloropyridine: Similar in structure but with an additional chlorine atom, making it more reactive.
Tetrachloropyridine: Lacks the carbohydrazide group, resulting in different reactivity and applications.
Chlorobenzoyl Hydrazides: Similar functional groups but different aromatic backbones, leading to variations in biological activity and chemical properties.
Uniqueness
3,4,5,6-Tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide is unique due to its combination of multiple chlorine substitutions and the carbohydrazide functional group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
This detailed overview should provide a comprehensive understanding of 3,4,5,6-tetrachloro-N’-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide, from its synthesis to its applications and unique properties
Propiedades
IUPAC Name |
3,4,5,6-tetrachloro-N'-(5-chloro-2-methoxybenzoyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl5N3O3/c1-25-7-3-2-5(15)4-6(7)13(23)21-22-14(24)11-9(17)8(16)10(18)12(19)20-11/h2-4H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLVFFJZYTKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)
![1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2887420.png)
![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)

![3-cyclohexyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2887423.png)


![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)

![2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2887434.png)

